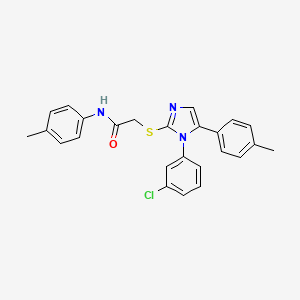

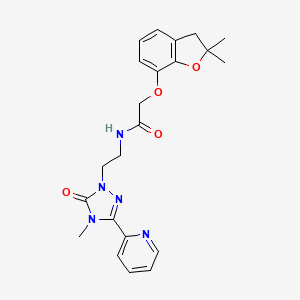

![molecular formula C22H20N4O4 B2607351 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2091116-27-5](/img/structure/B2607351.png)

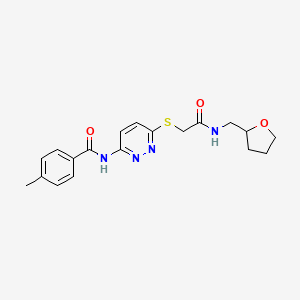

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis. The pyrrolidine ring is a common structure in many natural products and pharmaceuticals, contributing to their biological activity. The 1H-1,2,3-triazole moiety is a versatile scaffold that has been used in the design of a wide range of pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected pyrrolidine with the 1H-1,2,3-triazole-4-carboxylic acid . The Fmoc group can be introduced to the pyrrolidine using Fmoc-OSu in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the Fmoc-protected pyrrolidine and the 1H-1,2,3-triazole-4-carboxylic acid moieties . The Fmoc group is a bulky aromatic group, which could influence the overall conformation and reactivity of the molecule .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under basic conditions, revealing the free amine which can then react with another amino acid to form a peptide bond . The 1H-1,2,3-triazole moiety might undergo reactions with electrophiles or be used as a scaffold for further functionalization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid could confer acidity and polarity to the molecule . The Fmoc group is quite large and aromatic, which could impact the compound’s solubility and reactivity .Applications De Recherche Scientifique

Selective Sensing and Fluorescence Probes

One significant application of related chemical structures involves the development of chemosensors for selective sensing. For example, a study by Maity and Govindaraju (2010) demonstrated the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker through click chemistry. This fluoroionophore serves as a selective ratiometric and colorimetric chemosensor for Al(3+), leveraging internal charge transfer (ICT) mechanisms for sensing purposes (D. Maity & T. Govindaraju, 2010).

Protective Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is widely utilized in the protection of hydroxy-groups during synthetic processes. Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of oligonucleotides, where the Fmoc group was used alongside various acid- and base-labile protecting groups. This versatility and the ease of removal under mild conditions make it invaluable in complex organic syntheses (C. Gioeli & J. Chattopadhyaya, 1982).

Liquid Scintillation and Photoluminescence

Another application involves the preparation of fluorene-based compounds for use in liquid scintillators and photoluminescent materials. Barnett et al. (1960) synthesized fluorene-2-carboxylic acid derivatives exhibiting excellent scintillation characteristics, indicating the compound's potential in radiation detection and photoluminescent applications (M. Barnett, G. Daub, F. Hayes, & D. Ott, 1960).

Polymer and Material Science

In material science, compounds structurally related to the query compound have been synthesized for the development of novel polymeric materials. Hsiao, Yang, and Lin (1999) described the synthesis of diphenylfluorene-based aromatic polyamides, highlighting their solubility, film-forming abilities, and thermal stability. These properties suggest their potential in creating advanced materials for electronics, coatings, and more (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c27-21(28)20-12-26(24-23-20)14-9-10-25(11-14)22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,12,14,19H,9-11,13H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWJJDIMZCPSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091116-27-5 |

Source

|

| Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

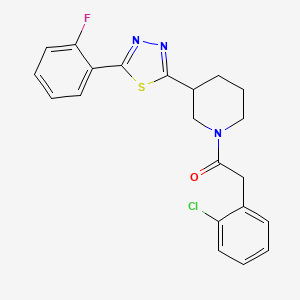

![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)

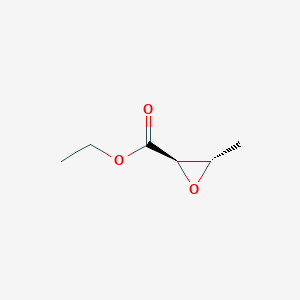

![Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2607287.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2607288.png)

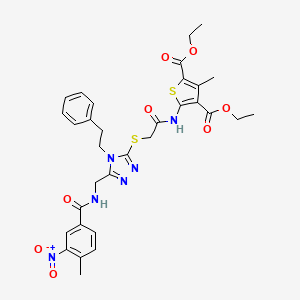

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2607291.png)